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molecular formula C16H12N2O2 B8330523 4-(quinolin-5-ylamino)-benzoic Acid

4-(quinolin-5-ylamino)-benzoic Acid

Cat. No. B8330523
M. Wt: 264.28 g/mol
InChI Key: FXZWWZFPEFOQDK-UHFFFAOYSA-N
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Patent
US07238228B2

Procedure details

A solution of sodium hydroxide (7 g, 0.18 mol) in water (100 ml) was added to a solution of the product from stage (a) in a mixture of tetrahydrofuran (100 ml) and methanol (350 ml). The reaction mixture was stirred at 50° C. for 3 h before the solvent was removed under reduced pressure. The resultant residue was purified by dissolving in water (1000 ml) adjusted to pH10 with 2M NaOH and precipitating the crude product by acidification to pH3 with 2N HCl. The precipitate so formed was collected by filtration and washed with water (250 ml). This purification procedure was repeated a further two times before the product was dried to give 12.3 g of an orange powder.
Quantity
7 g
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:23])[C:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13]2[CH:22]=[CH:21][CH:20]=[C:19]3[C:14]=2[CH:15]=[CH:16][CH:17]=[N:18]3)=[CH:8][CH:7]=1>O.O1CCCC1.CO>[N:18]1[C:19]2[C:14](=[C:13]([NH:12][C:9]3[CH:10]=[CH:11][C:6]([C:5]([OH:23])=[O:4])=[CH:7][CH:8]=3)[CH:22]=[CH:21][CH:20]=2)[CH:15]=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)NC1=C2C=CC=NC2=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 3 h before the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in water (1000 ml)
CUSTOM
Type
CUSTOM
Details
precipitating the crude product by acidification to pH3 with 2N HCl
CUSTOM
Type
CUSTOM
Details
The precipitate so formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water (250 ml)
CUSTOM
Type
CUSTOM
Details
This purification procedure
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC=CC2=C(C=CC=C12)NC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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